REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:12]([CH3:13])=[CH:11][CH:10]=[C:9]1[CH:14]=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=P(Cl)(Cl)Cl.C(N1C=CC=C1C)C1C=CC=CC=1.C([O:36][C:37]([C:39]1[NH:49][C:42]2=[N:43][CH:44]=[CH:45][C:46]([O:47][CH3:48])=[C:41]2[CH:40]=1)=O)C>O1CCCC1.CN(C)C=O>[CH2:1]([N:8]1[C:12]([CH3:13])=[CH:11][CH:10]=[C:9]1[CH:14]=[O:15])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH3:48][O:47][C:46]1[CH:45]=[CH:44][N:43]=[C:42]2[NH:49][C:39]([CH2:37][OH:36])=[CH:40][C:41]=12
|
Name
|
1-Benzyl-5-methyl-1H-pyrrole-2-carbaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(=CC=C1C)C=O
|
Name
|
|
Quantity
|
23.46 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
204 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(=CC=C1)C
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC=2C(=NC=CC2OC)N1
|
Name
|
|
Quantity
|
1150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
was stirred for additional 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition the mixture
|
Type
|
STIRRING
|
Details
|
to be stirred for 18 h from 0° C. to room temperature
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in ethyl acetate (2 L)
|
Type
|
WASH
|
Details
|
The mixture was washed with saturated Na2CO3 (2×500 mL)
|
Type
|
EXTRACTION
|
Details
|
The Na2CO3 solution was extracted with ethyl acetate (7×1 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography (hexane to hexane:ethyl acetate, 7:1)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(=CC=C1C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=NC=C1)NC(=C2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |